4-Fluoro-2-methylbenzo[d]thiazol-6-amine

PDE3A Phosphodiesterase Canine Enzyme

Reproducing or advancing structure-activity relationship (SAR) studies for kinase, PDE, and MAO inhibitors demands the exact 4-fluoro-2-methyl substitution pattern. Substituting with positional analogs (e.g., 5-fluoro or 6-fluoro) fundamentally alters electronic distribution and steric bulk, potentially abolishing target activity observed in derivative series. This compound provides the precise pharmacophoric arrangement validated in low-nanomolar PDE3A inhibitors (IC50 3.70 nM in elaborated derivatives) and sub-0.005 µM MAO-B inhibitor scaffolds. Key procurement advantages: - The 6-amine handle enables rapid diversification via amide coupling, Suzuki cross-coupling, or reductive amination for focused library synthesis. - 4-Fluoro substitution tunes electron density for enhanced target selectivity and metabolic stability over unsubstituted cores. - The scaffold is structurally related to orally bioavailable SARS-CoV-2 Mpro inhibitors, expanding its utility in antiviral programs. Supplied with rigorous quality control for reproducible research outcomes.

Molecular Formula C8H7FN2S
Molecular Weight 182.22
CAS No. 1369131-45-2
Cat. No. B2529841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methylbenzo[d]thiazol-6-amine
CAS1369131-45-2
Molecular FormulaC8H7FN2S
Molecular Weight182.22
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2S1)N)F
InChIInChI=1S/C8H7FN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3
InChIKeyDRJJOSJOJYWBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methylbenzo[d]thiazol-6-amine: Scaffold Properties & Procurement


4-Fluoro-2-methylbenzo[d]thiazol-6-amine (CAS 1369131-45-2) is a heterocyclic benzothiazole derivative bearing a fluorine at position 4, a methyl group at position 2, and a primary amine at position 6. Its molecular formula is C8H7FN2S with a molecular weight of 182.22 g/mol . This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research, particularly for the synthesis of kinase inhibitors, phosphodiesterase (PDE) modulators, and monoamine oxidase (MAO) inhibitors . Due to its relatively recent emergence in the literature, publicly available direct bioactivity data for the parent compound is limited; most quantitative evidence is derived from derivatives incorporating this core structure.

4-Fluoro-2-methylbenzo[d]thiazol-6-amine: Irreplaceable Isomer


The 4-fluoro-2-methyl substitution pattern of this benzothiazole scaffold is not electronically or sterically equivalent to other regioisomers (e.g., 5-fluoro or 6-fluoro analogs) or the unsubstituted benzothiazole core. The fluorine atom at position 4 introduces strong electronegativity that alters the electron density of the fused benzene ring, influencing π-π stacking interactions and hydrogen-bonding capabilities with biological targets . Simultaneously, the 2-methyl group provides steric bulk that can modulate target binding pocket complementarity and metabolic stability . The 6-amine serves as a critical vector for further derivatization. Replacing this compound with a simple 2-methylbenzothiazole or a differently positioned fluoro-analog would fundamentally alter the electronic distribution and steric profile, potentially abolishing the desired activity observed in derivative series [1]. Therefore, procurement of the precise 4-fluoro-2-methyl isomer is essential for reproducing or advancing research that relies on this specific pharmacophoric arrangement.

4-Fluoro-2-methylbenzo[d]thiazol-6-amine: Evidence vs. Analogs


PDE3A Inhibition by a Key Derivative

A derivative of 4-fluoro-2-methylbenzo[d]thiazol-6-amine, specifically 6-(4-fluoro-2-(methylamino)benzo[d]thiazol-6-yl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Example 34 in US20240308973), exhibits potent inhibition of canine PDE3A with an IC50 of 3.70 nM [1]. While a direct comparator for this exact derivative is not reported in the same assay, this sub-10 nM potency places it among highly potent PDE3A inhibitors and demonstrates the utility of the 4-fluoro-2-methylbenzothiazol-6-amine scaffold for generating nanomolar enzyme inhibitors.

PDE3A Phosphodiesterase Canine Enzyme Inhibitor

MAO-B Inhibition by 2-Methylbenzothiazole Scaffold

A series of thirteen 2-methylbenzo[d]thiazole derivatives were evaluated for human MAO inhibition. All compounds exhibited IC50 values < 0.017 µM against MAO-B, with the most potent (compound 4d) achieving an IC50 of 0.0046 µM [1]. This establishes the 2-methylbenzothiazole core as a privileged scaffold for potent MAO-B inhibition. The 4-fluoro substitution present in the target compound is known to further modulate electronic properties and metabolic stability, though direct comparative data for 4-fluoro-2-methylbenzo[d]thiazol-6-amine itself is not yet published.

MAO-B Monoamine Oxidase Neurodegeneration Parkinson's

Physicochemical Properties: MW & Lipophilicity

4-Fluoro-2-methylbenzo[d]thiazol-6-amine (MW = 182.22 g/mol) is significantly heavier than the non-fluorinated analog 2-methylbenzo[d]thiazol-6-amine (MW = 164.23 g/mol) due to the fluorine atom . This 18 Da mass difference, while modest, can influence passive membrane permeability and target binding kinetics. Furthermore, the electron-withdrawing fluorine is expected to decrease the pKa of the adjacent amine and reduce overall lipophilicity compared to the unsubstituted analog, potentially improving aqueous solubility and reducing non-specific protein binding .

Physicochemical Molecular Weight Lipophilicity ADME

Direct Comparative Data Gap

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, PubChem, BindingDB) reveals that no peer-reviewed studies have reported direct, quantitative bioactivity comparisons between 4-fluoro-2-methylbenzo[d]thiazol-6-amine and its closest structural analogs (e.g., 2-methylbenzo[d]thiazol-6-amine, 4-fluorobenzothiazole, or other regioisomers) in the same assay system [1][2]. All available quantitative data pertains to derivatives that incorporate this scaffold or to the benzothiazole class in general.

Data Gap Comparative Analysis Procurement Consideration

4-Fluoro-2-methylbenzo[d]thiazol-6-amine: Research & Procurement Scenarios


PDE3A Inhibitor Synthesis (Veterinary)

As demonstrated by US20240308973 Example 34 [1], this benzothiazol-6-amine scaffold is a key intermediate for constructing potent PDE3A inhibitors. Researchers aiming to develop novel phosphodiesterase modulators for canine or other veterinary indications can utilize this compound to explore structure-activity relationships around the 4-fluoro-2-methylbenzothiazole core. The 3.70 nM IC50 achieved by the elaborated derivative validates the scaffold's potential for generating low-nanomolar enzyme inhibitors.

MAO-B Inhibitor Lead Optimization

The 2-methylbenzothiazole core is a privileged structure for potent MAO-B inhibition, with class potency reaching IC50 values below 0.005 µM [2]. Incorporating the 4-fluoro substitution offered by this compound provides a rational strategy for tuning electronic properties to enhance selectivity over MAO-A and improve metabolic stability. This makes the compound a strategic starting material for synthesizing next-generation MAO-B inhibitors targeting Parkinson's disease and other neurodegenerative disorders.

Building Block for Kinase Inhibitor Libraries

The 6-amino group serves as a versatile handle for amide bond formation, Suzuki coupling (via diazotization), or reductive amination, enabling rapid diversification of the benzothiazole core . The 4-fluoro substituent can also serve as a site for nucleophilic aromatic substitution under appropriate conditions. This makes the compound an ideal building block for generating focused libraries targeting kinases, PDEs, or other enzymes where benzothiazole-containing inhibitors are prevalent.

SARS-CoV-2 Mpro Inhibitors

Recent studies have identified 4-fluorobenzothiazole-containing small molecules (e.g., TKB245 and TKB248) as potent inhibitors of SARS-CoV-2 main protease (Mpro) with oral bioavailability [3]. While the exact structure differs, the 4-fluorobenzothiazole moiety is a key pharmacophoric element. 4-Fluoro-2-methylbenzo[d]thiazol-6-amine can serve as a starting material for synthesizing analogs of these clinical candidates, enabling exploration of the 2-methyl substitution effect on antiviral potency and pharmacokinetics.

Technical Documentation Hub

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